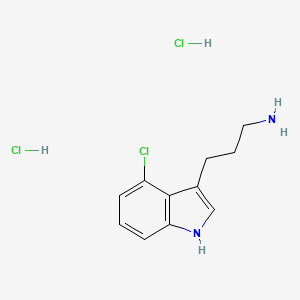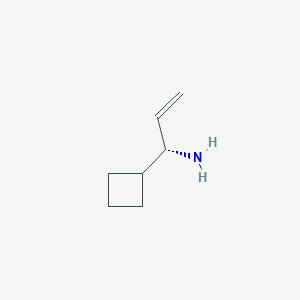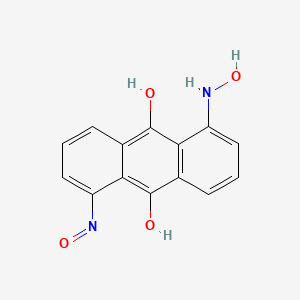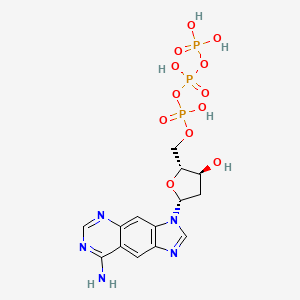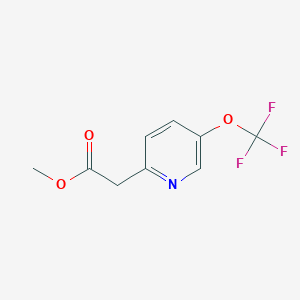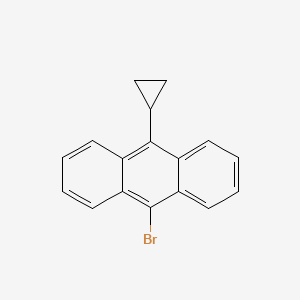
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol is a chiral compound with a unique structure that includes a chromen ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol can be achieved through several methods. One common approach involves the use of a lipase-mediated resolution protocol. This method starts with the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine from commercially available diallylamine, followed by ring-closing metathesis via SN2 displacement reactions . Another method involves the use of glycine ethyl ester as a raw material through amino-added protective group and ring closure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized enzymes, such as Pseudomonas cepacia lipase, can enhance the enantioselectivity and efficiency of the synthesis .
化学反応の分析
Types of Reactions
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol has several scientific research applications:
作用機序
The mechanism of action of (3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include enzyme inhibition, receptor activation, and signal transduction .
類似化合物との比較
Similar Compounds
Uniqueness
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol is unique due to its chromen ring system and chiral centers, which confer specific chemical and biological properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications .
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-11(2)10(13)9(12)7-5-3-4-6-8(7)14-11/h3-6,9-10,13H,12H2,1-2H3/t9-,10+/m0/s1 |
InChIキー |
CQSLOZRJOIHHAQ-VHSXEESVSA-N |
異性体SMILES |
CC1([C@@H]([C@H](C2=CC=CC=C2O1)N)O)C |
正規SMILES |
CC1(C(C(C2=CC=CC=C2O1)N)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



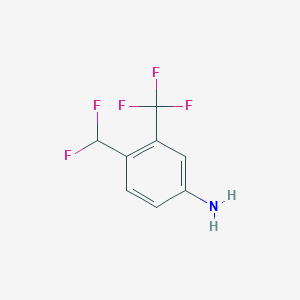
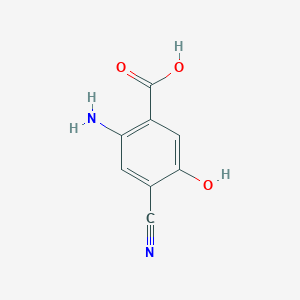
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)

![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol](/img/structure/B13132238.png)
